molecular formula C14H10F3NO4S B3026957 Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate CAS No. 1195768-19-4

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

Cat. No. B3026957
M. Wt: 345.30
InChI Key: COSCWKICERLCEK-UHFFFAOYSA-N
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Description

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is a chemical compound that is likely to be of interest due to its potential applications in organic synthesis and medicinal chemistry. While the specific compound is not directly discussed in the provided papers, the papers do provide insights into related compounds and their synthesis, which can be informative for understanding the properties and synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate.

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including nitrification, esterification, and reduction processes. For instance, Methyl 2-amino-5-fluorobenzoate was synthesized from 3-fluorobenzoic acid through a series of reactions, with an optimal synthesis route involving reaction with mixed acid followed by methanol and reduction to achieve a high yield of 81% . Similarly, the synthesis of Methyl 3-oxo-ω-fluorosulfonylperfluoropentanoate, a trifluoromethylating agent, was prepared through the reaction of ICF2CF2OCF2CF2SO2F and SO3 followed by MeOH . These methods provide a foundation for the synthesis of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, suggesting that a multi-step synthesis involving halogenation, sulfonation, and esterification could be employed.

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate is typically confirmed using techniques such as melting point determination, infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and gas chromatography-mass spectrometry (GC-MS). For example, the structure of Methyl 2-amino-5-fluorobenzoate was affirmed using these methods, ensuring a high level of purity and structural integrity . These analytical techniques would be essential for confirming the molecular structure of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate after its synthesis.

Chemical Reactions Analysis

The chemical reactivity of fluorinated compounds is often complex due to the presence of fluorine atoms, which can affect both the electronic and steric properties of a molecule. The trifluoromethylating agent discussed in one of the papers reacts with various organic halides in the presence of copper(I) iodide to yield trifluoromethyl compounds . This indicates that Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate could potentially participate in similar reactions, serving as a reagent for introducing fluorinated groups into other organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often characterized by their high stability, resistance to degradation, and unique reactivity due to the electronegativity of fluorine. The papers do not directly discuss the properties of Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, but by analogy, it can be inferred that this compound would exhibit similar properties to those of the related compounds mentioned, such as high purity and specific reactivity patterns . The presence of the sulfonamide group could also confer additional solubility and binding characteristics, which would be important for potential applications in drug design and development.

Scientific Research Applications

Aldose Reductase Inhibition and Antioxidant Activity

  • Aldose Reductase Inhibitors (ARIs): Derivatives of difluorophenolic groups, including those related to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, have shown potential as ARIs, beneficial in diabetic complications. A specific compound with a 4-bromo-2-fluorobenzyl group demonstrated submicromolar inhibitory profile, indicating its effectiveness as an ARI (Alexiou & Demopoulos, 2010).
  • Antioxidant Potential: These compounds also exhibited potent antioxidant potential in both homogeneous and heterogeneous systems, which is crucial for managing oxidative stress-related diseases (Alexiou & Demopoulos, 2010).

Antimicrobial Activity

  • Antituberculosis Activity: Hydrazones derived from 4-fluorobenzoic acid, related to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, have shown significant inhibitory activity against Mycobacterium tuberculosis, indicating potential for tuberculosis treatment (Koçyiğit-Kaymakçıoğlu et al., 2009).

Fluorescent Sensing and Imaging

  • Fluorescent Sensor for Al3+: A derivative of methyl benzoate was used to create a fluorescent sensor with high selectivity and sensitivity for detecting Al3+ ions, demonstrating its application in biological imaging and environmental monitoring (Ye et al., 2014).

Environmental and Polymer Science

  • Methanogenic Consortium Study: Fluorinated compounds, including those similar to Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate, were used to trace aromatic metabolites in a methanogenic consortium, helping in understanding complex environmental processes (Londry & Fedorak, 1993).
  • Polyamide Synthesis: Ether-sulfone-dicarboxylic acids, related to this compound, have been used to synthesize aromatic polyamides, contributing to advancements in polymer science (Hsiao & Huang, 1997).

Future Directions

The future directions for the study of “Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate” and related compounds are promising. For example, a related compound, “(E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one”, shows antiproliferative activity in the in vitro cytotoxicity against HT29 (human colorectal cancer) and SGC7901 (human gastric cancer cell) . Additionally, the development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next generation light responsive smart materials .

properties

IUPAC Name

methyl 3-[(2,6-difluorophenyl)sulfonylamino]-2-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4S/c1-22-14(19)8-4-2-7-11(12(8)17)18-23(20,21)13-9(15)5-3-6-10(13)16/h2-7,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COSCWKICERLCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001139020
Record name Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate

CAS RN

1195768-19-4
Record name Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1195768-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[(2,6-difluorophenyl)sulfonyl]amino]-2-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001139020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate
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Synthesis routes and methods I

Procedure details

Methyl 3-amino-2-fluorobenzoate (50 g, 1 eq) was charged to reactor followed by dichloromethane (250 mL, 5 vol). The contents were stirred and cooled to ˜15° C. and pyridine (26.2 mL, 1.1 eq) was added. After addition of the pyridine, the reactor contents were adjusted to ˜15° C. and the addition of 2,6-difluorobenzenesulfonyl chloride (39.7 mL, 1.0 eq) was started via addition funnel. The temperature during addition was kept <25° C. After complete addition, the reactor contents were warmed to 20-25° C. and held overnight. Ethyl acetate (150 mL) was added and dichloromethane was removed by distillation. Once distillation was complete, the reaction mixture was then diluted once more with ethyl acetate (5 vol) and concentrated. The reaction mixture was diluted with ethyl acetate (10 vol) and water (4 vol) and the contents heated to 50-55° C. with stirring until all solids dissolve. The layers were settled and separated. The organic layer was diluted with water (4 vol) and the contents heated to 50-55° for 20-30 min. The layers were settled and then separated and the ethyl acetate layer was evaporated under reduced pressure to ˜3 volumes. Ethyl Acetate (5 vol.) was added and again evaporated under reduced pressure to ˜3 volumes. Cyclohexane (9 vol) was then added to the reactor and the contents were heated to reflux for 30 min then cooled to 0° C. The solids were filtered and rinsed with cyclohexane (2×100 mL). The solids were air dried overnight to obtain methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate (94.1 g, 91%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
26.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
39.7 mL
Type
reactant
Reaction Step Five
Quantity
150 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

In a 500 mL flask was placed methyl 3-amino-2-fluorobenzoate (5.5 g, 32.5 mmol) and DCM (100 mL), and pyridine (2.9 mL, 35.8 mmol) was added. 2,6-Difluorobenzenesulfonyl chloride (7.6 g, 35.8 mmol) in DCM (50 mL) was added dropwise via addition funnel and the reaction mixture was allowed to stir at rt overnight. The reaction mixture was stripped onto silica and column chromatographed on silica with 5% to 100% EtOAc:Hexane to give 9.75 g (87%) of the title compound of Step C. 1H-NMR (400 MHz, DMSO-d6) δ 10.98 (s, 1H), 7.64-7.82 (m, 3H), 7.46-7.61 (m, 1H), 7.29 (t, J=8.8 Hz, 2H), and 3.81 (s, 3H). MS (ESI): 346 [M+H]+.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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